molecular formula C17H16F3N5O4 B4569811 {2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B4569811
M. Wt: 411.3 g/mol
InChI Key: TZNRFJBDEPPAOG-UHFFFAOYSA-N
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Description

The compound “{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone” involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The alkylation of the pyrazole ring with a benzyl halide can be performed under basic conditions.

    Formation of the Methanone Group: The final step involves the formation of the methanone group through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound “{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or KMnO4.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl2 or hydrogenation over a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: SnCl2 (Tin(II) chloride), H2/Pd (Hydrogenation over palladium)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the nitro and trifluoromethyl groups suggests it may have interesting pharmacological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the trifluoromethyl group could enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(methyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
  • {2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(ethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Uniqueness

The compound “{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone” is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

[2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O4/c1-10-14(25(28)29)11(2)23(22-10)9-12-5-3-4-6-13(12)15(26)24-16(27,7-8-21-24)17(18,19)20/h3-6,8,27H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNRFJBDEPPAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)N3C(CC=N3)(C(F)(F)F)O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 3
{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 4
{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 5
{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Reactant of Route 6
{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

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